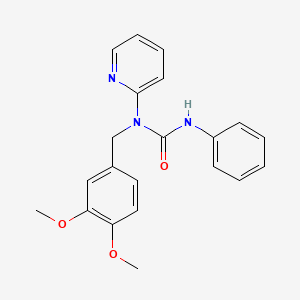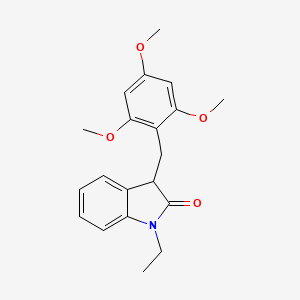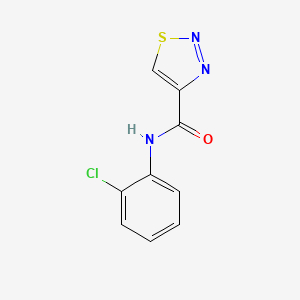
1-(3,4-Dimethoxybenzyl)-3-phenyl-1-pyridin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is an organic compound with a complex structure that includes a dimethoxyphenyl group, a phenyl group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can be achieved through a multi-step process. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
化学反応の分析
Types of Reactions
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated product.
科学的研究の応用
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA include:
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 1-(3,4-Dimethoxyphenyl)propan-1-one
Uniqueness
What sets 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable subject of study in scientific research.
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-12-11-16(14-19(18)27-2)15-24(20-10-6-7-13-22-20)21(25)23-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,25) |
InChIキー |
DNWCAQLSNCIXJM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14987319.png)





![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14987334.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987339.png)
![N-butyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987342.png)
![Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate](/img/structure/B14987352.png)
![N-({1-[4-(butan-2-yl)benzyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14987360.png)
![N-cycloheptyl-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B14987377.png)

![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B14987385.png)
